1-ethenyl-1H-Pyrazole-5-carboxylic acid
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Overview
Description
1-Ethenyl-1H-Pyrazole-5-carboxylic acid is a heterocyclic organic compound characterized by a pyrazole ring substituted with an ethenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethenyl-1H-Pyrazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyrazole derivatives with vinyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the vinyl halide, followed by elimination to form the ethenyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper complexes are used to facilitate the vinylation of pyrazole derivatives. The reaction conditions are optimized to ensure high purity and yield, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Ethenyl-1H-Pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form saturated pyrazole derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions with alcohols or amines, respectively, under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Alcohols, amines, acidic or basic catalysts.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Saturated pyrazole derivatives.
Substitution: Esters, amides.
Scientific Research Applications
1-Ethenyl-1H-Pyrazole-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized pyrazoles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a scaffold for drug development targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and pharmaceuticals due to its versatile reactivity and functional groups.
Mechanism of Action
The mechanism by which 1-ethenyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethenyl group can participate in covalent bonding with active site residues, while the carboxylic acid group can form hydrogen bonds or ionic interactions, stabilizing the compound within the target site.
Comparison with Similar Compounds
1-Vinyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a vinyl group instead of an ethenyl group.
1-Methyl-1H-pyrazole-5-carboxylic acid: Contains a methyl group instead of an ethenyl group.
1-Ethyl-1H-pyrazole-5-carboxylic acid: Features an ethyl group in place of the ethenyl group.
Uniqueness: 1-Ethenyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable intermediate in synthetic chemistry and a promising candidate for developing new bioactive compounds.
Properties
IUPAC Name |
2-ethenylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-2-8-5(6(9)10)3-4-7-8/h2-4H,1H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADHRHJRSDCULU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CN1C(=CC=N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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